5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one
Overview
Description
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that features a nitro group, a pyridine ring, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the nitration of 2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 5-Amino-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one.
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(pyridin-3-ylmethyl)-1,2-dihydroisoquinolin-1-one
- 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one
- 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one N-oxide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the nitro group and the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-nitro-2-(pyridin-4-ylmethyl)isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-2-1-3-14(18(20)21)12(13)6-9-17(15)10-11-4-7-16-8-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYGTWGUNAOUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN(C2=O)CC3=CC=NC=C3)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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